2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide
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Description
The compound “2-chloro-N,N-bis(cyanomethyl)benzamide” is a chemical with the linear formula C11H8ClN3O and a molecular weight of 233.659 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its linear formula. For example, “2-chloro-N,N-bis(cyanomethyl)benzamide” has the linear formula C11H8ClN3O .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide” are not available, N-cyanoacetamides are known to be versatile in chemical reactions. They can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For instance, “2-chloro-N,N-bis(cyanomethyl)benzamide” has a molecular weight of 233.659 .Future Directions
The future directions in the study of a compound depend on its potential applications. N-cyanoacetamides, for example, have diverse biological activities and are considered one of the most important precursors for heterocyclic synthesis . This suggests potential future directions in the synthesis of novel heterocyclic compounds with biological activity.
properties
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-propylcyclohexene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-2-8-15(9-7-14)12(16)10-5-3-4-6-11(10)13/h2-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNTWUPBIGEHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(CCCC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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